N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride
Description
Properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cycloheptanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.ClH/c1-2-7-11-14(10-6-1)17-12-15-18-19-16(20-15)13-8-4-3-5-9-13;/h3-5,8-9,14,17H,1-2,6-7,10-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJATMGYRWVSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=NN=C(O2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the cycloheptanamine moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of a phenylhydrazide with a suitable carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield different oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring.
Scientific Research Applications
Chemical Properties and Structure
N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride features a unique oxadiazole ring structure that is known for its diverse biological activities. The compound can be synthesized through various chemical reactions involving cycloheptanamine and oxadiazole derivatives. Its molecular formula is , and it exhibits significant pharmacological properties.
Enzyme Inhibition
One of the most notable applications of this compound is its inhibitory action against various enzymes, particularly cholinesterases. Studies have demonstrated that derivatives of the 5-phenyl-1,3,4-oxadiazole scaffold possess strong inhibitory effects on human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). For instance, compounds derived from this scaffold have shown IC50 values as low as for hAChE inhibition . This suggests potential utility in treating neurodegenerative diseases such as Alzheimer's by preventing the breakdown of acetylcholine.
Neuroprotective Properties
Research indicates that compounds containing the 5-phenyl-1,3,4-oxadiazole moiety demonstrate neuroprotective effects. These compounds not only inhibit cholinesterases but also reduce amyloid-beta aggregation and neuroinflammation . This multitarget approach enhances their therapeutic potential in treating neurological disorders.
Anticonvulsant Activity
This compound has been investigated for its anticonvulsant properties. A study highlighted the efficacy of oxadiazole derivatives in models of epilepsy, showing significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazol (PTZ) tests . This positions the compound as a candidate for further development in anticonvulsant therapies.
In Vitro Studies
In vitro studies have provided insights into the pharmacodynamics of this compound. For example:
| Compound | Target Enzyme | IC50 Value () | Activity |
|---|---|---|---|
| SD-6 | hAChE | 0.907 ± 0.011 | Good |
| SD-4 | hBChE | 1.085 ± 0.035 | Moderate |
| SD-F | BACE-1 | 8.3 ± 0.04 | Moderate |
These findings illustrate the compound's effectiveness at inhibiting key enzymes involved in neurodegenerative processes .
Neurotoxicity Assessments
Neurotoxicity assessments are critical for evaluating the safety profile of new compounds. Studies have indicated that while some derivatives exhibit neuroprotective properties, others may present risks at higher concentrations . Thus, careful dosage optimization is essential for clinical applications.
Mechanism of Action
The mechanism of action of N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is differentiated from analogs by its cycloheptanamine substituent. Key comparisons include:
A. 1,3,4-Oxadiazole-Based Carbohyrazides ()
Compounds such as 6c–6g (Table 1) share the 5-phenyl-1,3,4-oxadiazol-2-yl group but incorporate furan-3-carbohydrazide backbones with aromatic or heterocyclic substituents. For example:
- 6c (methoxybenzylidene) and 6d (nitrobenzylidene) exhibit high melting points (166–296°C), likely due to strong intermolecular hydrogen bonding from amide and hydrazide groups .
- 6e (3-phenylallylidene) and 6f (triazole-methylene) show moderate yields (43–91%), reflecting synthetic challenges in introducing bulky substituents .
B. Antifungal 1,3,4-Oxadiazoles ()
LMM5 and LMM11 feature sulfamoyl benzamide substituents and demonstrate antifungal activity against C. albicans via thioredoxin reductase inhibition . Their bulky aromatic substituents (e.g., benzyl, cyclohexyl) enhance target binding but may reduce solubility. The target compound’s cycloheptanamine, being less sterically hindered, might offer a balance between lipophilicity and solubility.
C. 1,2,4-Oxadiazole Isomer ()
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS 173850-78-7 ) highlights the impact of oxadiazole isomerism. 1,2,4-Oxadiazoles are generally less thermally stable than 1,3,4-oxadiazoles, which could make the target compound more suitable for high-temperature applications .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Melting Points : The target compound’s aliphatic amine may lower its melting point compared to aromatic carbohydrazides (e.g., 6d: 295°C) due to reduced crystal packing efficiency .
- Solubility : The hydrochloride salt likely improves aqueous solubility over neutral analogs like LMM5/LMM11, which require surfactants for dissolution .
Biological Activity
N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride is a compound that integrates the oxadiazole moiety, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an anticancer agent and its mechanism of action.
Chemical Structure and Properties
The compound features a cycloheptanamine structure linked to a 5-phenyl-1,3,4-oxadiazole group. The oxadiazole ring is recognized for its ability to interact with various biological targets, enhancing the pharmacological profile of derivatives.
Biological Activity Overview
-
Anticancer Properties :
- Mechanism of Action : The 1,3,4-oxadiazole derivatives exhibit anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Cell Line Studies : In vitro studies have demonstrated that compounds containing the oxadiazole moiety can induce apoptosis in various cancer cell lines. For instance, derivatives have shown significant cytotoxicity against fibrosarcoma (HT-1080), breast (MCF-7), and lung carcinoma (A549) cells .
-
Inhibition of Notum :
- Recent studies have identified 5-phenyl-1,3,4-oxadiazol-2(3H)-ones as potent inhibitors of Notum carboxylesterase activity. Notum negatively regulates the Wnt signaling pathway, which is crucial in many cancers. Inhibition of Notum can potentially enhance therapeutic outcomes by modulating this pathway .
Table 1: Summary of Biological Activities of 1,3,4-Oxadiazole Derivatives
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HT-1080 | 19.56 | Induction of apoptosis via caspase activation |
| MCF-7 | Varies | Cell cycle arrest at G2/M phase | |
| A549 | Varies | Mitochondrial-mediated apoptosis | |
| Notum Inhibition | Not applicable | IC50 = 31 nM | Inhibition of Wnt signaling |
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of this compound on various cancer cell lines:
- The compound exhibited significant growth inhibition in HT-1080 cells with an IC50 value indicative of strong anticancer potential.
- The mechanism was further elucidated through Annexin V staining and caspase assays, confirming apoptosis induction .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and its biological targets. These studies suggest that the compound forms stable complexes with proteins involved in cancer progression and apoptosis pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,3,4-oxadiazole derivatives like N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)cycloheptanamine hydrochloride?
- Methodological Answer : The core 1,3,4-oxadiazole ring is typically synthesized via cyclization of thiosemicarbazides or hydrazides. For example, 2-amino-5-phenyl-1,3,4-oxadiazole derivatives can be prepared by refluxing precursors with chloroacetyl chloride in triethylamine, followed by recrystallization (e.g., pet-ether) to isolate the product . Amine-functionalized derivatives, such as the target compound, are synthesized by reacting oxadiazole intermediates with alkylamines or cycloalkylamines under reflux conditions in aprotic solvents like dichloromethane or THF. Workup often involves filtration, drying, and purification via column chromatography or recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use NMR and NMR to confirm proton and carbon environments. For example, oxadiazole protons typically resonate at δ 8.0–8.5 ppm, while cycloheptanamine protons appear as multiplet signals in δ 1.5–2.5 ppm .
- Chromatography : HPLC with UV detection (e.g., 254 nm) ensures ≥95% purity. Retention times and peak symmetry are critical metrics .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO·HCl).
- Melting Point : Sharp melting points (e.g., 199–201°C) indicate homogeneity .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Antifungal Activity : Follow protocols from fungicidal studies on analogous oxadiazole derivatives. Use agar dilution assays against Candida spp. or Aspergillus spp., with MIC (minimum inhibitory concentration) values determined at 24–48 hours .
- Antiviral Screening : Employ cell-based assays (e.g., SARS-CoV-2 pseudovirus entry inhibition) using luciferase reporters to quantify viral entry suppression .
- Cytotoxicity : Test against mammalian cell lines (e.g., HEK293) via MTT assays to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodological Answer :
- Substituent Variation : Modify the cycloheptanamine group (e.g., replace with pyrrolidine or piperidine) to assess steric and electronic effects. Evidence shows that bulkier substituents enhance antifungal activity by improving target binding .
- Oxadiazole Functionalization : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring to enhance electrophilicity and interaction with biological targets .
- Data Analysis : Use IC values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity. For example, docking into fungal sterol 14α-demethylase (CYP51) reveals key hydrogen bonds with oxadiazole nitrogen atoms .
Q. What coordination chemistry applications exist for this compound?
- Methodological Answer : The oxadiazole moiety acts as a multidentate ligand for metal coordination. For example:
- Sodium Complexes : React with Na in methanol to form tetranuclear complexes, as shown by single-crystal X-ray diffraction. The oxadiazole’s N and O atoms coordinate with Na, forming µ-bridging modes .
- Catalytic Applications : Test metal complexes (e.g., Cu) in oxidation reactions. Monitor catalytic efficiency via GC-MS or NMR yield analysis.
Q. How can conflicting bioactivity data from different studies be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. MDA-MB-231) and protocols (e.g., incubation time, serum concentration) .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent toxicity artifacts.
- Statistical Validation : Apply ANOVA or Tukey’s test to compare replicates. For example, MIC discrepancies in antifungal assays may arise from variations in fungal strain virulence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
